A81988
Description
A81988 (Abbott 81988) is a synthetic, non-peptidic, competitive antagonist of the angiotensin II type 1 (AT1) receptor, a critical target in cardiovascular regulation . It is characterized by a pyridine-3-carboxylic acid core substituted with an N-n-propyl group and a biphenylmethyl moiety bearing a tetrazole ring at the ortho position . With a purity exceeding 98%, this compound is primarily utilized in preclinical research to study AT1 receptor signaling and hypertension pathophysiology.
Properties
IUPAC Name |
2-[propyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-2-14-29(22-20(23(30)31)8-5-13-24-22)15-16-9-11-17(12-10-16)18-6-3-4-7-19(18)21-25-27-28-26-21/h3-13H,2,14-15H2,1H3,(H,30,31)(H,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNZGAILMQDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C4=C(C=CC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40161846 | |
| Record name | A 81988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141887-34-5 | |
| Record name | A 81988 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141887345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 81988 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40161846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
A-81988 is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of a biphenyl tetrazole intermediate, which is then coupled with a pyridine derivative to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of A-81988 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. The production process is designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
A-81988 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: A-81988 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of A-81988, which can have different pharmacological properties and applications .
Scientific Research Applications
A-81988 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies of angiotensin receptor antagonists.
Biology: Employed in research on the renin-angiotensin system and its role in cardiovascular physiology.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and related cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting the angiotensin receptor
Mechanism of Action
A-81988 exerts its effects by competitively binding to angiotensin type 1 receptors, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The molecular targets involved include the angiotensin type 1 receptors, which are primarily found in vascular smooth muscle cells .
Comparison with Similar Compounds
Table 1. Structural Comparison of this compound and Key Analogues
- Core Heterocycle : this compound’s pyridine ring distinguishes it from A81282 (pyrimidine) and Losartan (imidazole). The pyridine/pyrimidine cores influence electronic properties and receptor-binding kinetics .
Functional Analogues
Table 2. Functional and Clinical Profiles
- Selectivity : this compound and Irbesartan are AT1-specific, whereas TD-0212 TFA also inhibits neprilysin (NEP), offering dual cardiorenal benefits .
- Clinical Utility : Unlike Irbesartan (a clinically approved antihypertensive), this compound remains confined to experimental studies .
Mechanistic and Therapeutic Implications
- Tetrazole Role : The ortho-tetrazole group in this compound and Losartan enhances binding affinity to AT1 receptors by mimicking the carboxylate group of angiotensin II .
- Non-Peptidic Design: this compound’s non-peptidic structure avoids enzymatic degradation, a shared advantage with Losartan and Irbesartan, which improves oral bioavailability .
- Dual-Action Compounds: TD-0212 TFA’s dual inhibition of AT1 and NEP highlights a therapeutic strategy superior to monotherapy in heart failure, contrasting with this compound’s singular targeting .
Biological Activity
A81988, also known as A-81988, is a nonpeptide angiotensin II receptor antagonist that has been studied for its biological activity, particularly in the context of renal function and cardiovascular responses. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and relevant case studies.
This compound primarily functions as an antagonist of the angiotensin II type 1 (AT1) receptor. By inhibiting this receptor, this compound plays a significant role in modulating vascular resistance and renal blood flow (RBF). The compound's action is particularly pronounced in developing models, such as piglets, where it has been shown to produce significant increases in RBF without affecting mean arterial pressure (MAP) or glomerular filtration rate (GFR) .
Key Findings:
- In studies involving developing piglets, this compound administration led to a 23.2% increase in RBF , highlighting its efficacy in enhancing renal perfusion .
- The compound appears to counterbalance the effects of vasoconstrictors like angiotensin II (AII), which are highly activated during renal development .
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
| Study/Experiment | Subject | Dosage | Effect on RBF | Effect on MAP/GFR |
|---|---|---|---|---|
| Study 1 | Developing Piglet | Intrarenal infusion | +23.2% | No significant change |
| Study 2 | Adult Pig | Intrarenal infusion | No significant change | No significant change |
| Study 3 | Rat Liver Membranes | Radioligand binding assays | High affinity binding | Not applicable |
Case Study 1: Renal Hemodynamics in Developing Piglets
In a controlled study, this compound was infused intrarenally in both developing piglets and adult pigs. The results indicated that while adult pigs showed no significant change in RBF upon treatment with this compound, the developing piglets exhibited a marked increase. This suggests that the biological activity of this compound is more pronounced in younger animals, potentially due to differences in renal vascular resistance and developmental factors .
Case Study 2: Comparative Binding Affinity
In vitro studies involving radioligand binding assays demonstrated that this compound binds with high specificity to AT1 receptors in rat liver membranes. This binding affinity is crucial for its effectiveness as an antagonist and supports its potential therapeutic applications in conditions associated with elevated angiotensin II levels .
Implications for Therapeutic Use
The distinct biological activity of this compound suggests several potential therapeutic applications:
- Hypertension Management : By blocking AT1 receptors, this compound may help reduce blood pressure by preventing vasoconstriction mediated by angiotensin II.
- Renal Protection : Its ability to enhance renal blood flow without altering GFR makes it a candidate for protecting renal function in conditions where blood supply is compromised.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
